molecular formula C19H18N2O4S B298573 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B298573
M. Wt: 370.4 g/mol
InChI Key: BYDALXQNCNENDF-JWZKOSBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as thiosemicarbazone and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It can also induce apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It can inhibit the activity of certain enzymes and proteins, which can lead to the death of cancer cells. It can also induce apoptosis, a process that leads to the death of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and can inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory properties and can inhibit the growth of bacteria and viruses. However, one of the limitations of using this compound in lab experiments is its toxicity. Studies have shown that it can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for the research on 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One of the directions is to further study its potential applications in cancer research and to develop more effective anti-cancer agents. Another direction is to study its potential as an anti-inflammatory agent and to develop more effective treatments for inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and to develop more effective and less toxic compounds.

Synthesis Methods

There are different methods to synthesize 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One of the most common methods involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 4-methoxybenzaldehyde and ammonium acetate in ethanol to obtain the final product.

Scientific Research Applications

5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and viruses.

properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O4S/c1-21-18(23)17(11-12-4-9-15(22)16(10-12)25-3)26-19(21)20-13-5-7-14(24-2)8-6-13/h4-11,22H,1-3H3/b17-11-,20-19?

InChI Key

BYDALXQNCNENDF-JWZKOSBISA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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